![molecular formula C23H31NO3 B583238 N-Benzyl Salbutamol Acetonide CAS No. 1797114-57-8](/img/structure/B583238.png)
N-Benzyl Salbutamol Acetonide
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Overview
Description
“N-Benzyl Salbutamol Acetonide” is a compound with the molecular formula C23H31NO3 and a molecular weight of 369.51 . It is categorized under adrenergic receptors, neurological drugs, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety, pain, and inflammation .
Molecular Structure Analysis
The molecular structure of “this compound” is represented as CC(C)(C)N(CC(O)c1ccc2OC(C)(C)OCc2c1)Cc3ccccc3
. This structure indicates the presence of various functional groups and bonds that contribute to its chemical properties.
Mechanism of Action
While the specific mechanism of action for “N-Benzyl Salbutamol Acetonide” is not provided, Salbutamol, a related compound, is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .
Safety and Hazards
Future Directions
While specific future directions for “N-Benzyl Salbutamol Acetonide” are not mentioned, research on Salbutamol, a related compound, continues to explore its efficacy and adverse effects for its original application, asthma . The prevalence of asthma is increasing worldwide, and there is a need for the development of efficient and selective broncholytics .
properties
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-22(2,3)24(14-17-9-7-6-8-10-17)15-20(25)18-11-12-21-19(13-18)16-26-23(4,5)27-21/h6-13,20,25H,14-16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOWFWXOFPFCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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